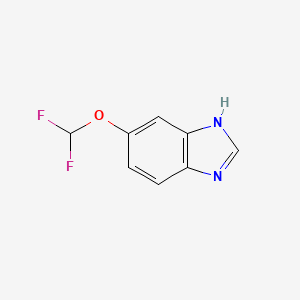

5-Difluoromethoxy-1H-benzimidazole

Descripción general

Descripción

5-Difluoromethoxy-1H-benzimidazole: is a chemical compound with the molecular formula C8H6F2N2OS. It is known for its role as an intermediate in the synthesis of pantoprazole, a drug used to treat gastroesophageal reflux disease and other gastrointestinal disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 5-Difluoromethoxy-1H-benzimidazole involves several steps:

Etherification: Acamol reacts with sodium hydroxide to generate acetyl aminophenol sodium, which then reacts with freon-11 to produce 4-difluoromethoxy acetanilide.

Nitrification: The 4-difluoromethoxy acetanilide undergoes nitrification.

Hydrolysis: The nitrated product is hydrolyzed.

Reduction: The hydrolyzed product is reduced.

Redox: The final step involves a redox reaction to yield this compound.

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, good quality, and minimal pollution. The method involves using hydrazine hydrate as a reductant and Raney-Ni as a catalyst for the reduction of 2-nitryl-4-(difluoromethoxy) aniline, followed by a one-pot reaction to produce this compound with a total yield of over 95% .

Análisis De Reacciones Químicas

Types of Reactions

5-Difluoromethoxy-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: It is reduced using hydrazine hydrate and Raney-Ni.

Substitution: It can undergo substitution reactions, particularly in the presence of alkali and carbon disulfide.

Common Reagents and Conditions

Oxidation: Specific oxidizing agents are used.

Reduction: Hydrazine hydrate and Raney-Ni are common reagents.

Substitution: Alkali and carbon disulfide are used.

Major Products

The major product formed from these reactions is this compound itself, which is an intermediate in the synthesis of pantoprazole .

Aplicaciones Científicas De Investigación

5-Difluoromethoxy-1H-benzimidazole is primarily used in the synthesis of pantoprazole, a proton pump inhibitor that treats gastroesophageal reflux disease and other gastrointestinal disorders . It is also used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis.

Biology: In studies related to enzyme inhibition and protein interactions.

Medicine: As an intermediate in drug synthesis, particularly for gastrointestinal treatments.

Mecanismo De Acción

The compound exerts its effects by acting as an intermediate in the synthesis of pantoprazole. Pantoprazole inhibits the enzyme H+/K±ATPase in the stomach lining, reducing gastric acid production. This inhibition is achieved through the covalent binding of pantoprazole to the enzyme, leading to a long-lasting reduction in acid secretion .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Mercaptobenzimidazole

- 5-Methoxy-2-benzimidazolethiol

- 2-Mercaptoimidazole

- 2-Mercapto-1-methylimidazole

- 2-Mercaptobenzoxazole

Uniqueness

5-Difluoromethoxy-1H-benzimidazole is unique due to its specific role in the synthesis of pantoprazole. Its difluoromethoxy group and mercapto functionality make it a crucial intermediate for producing this widely used proton pump inhibitor .

Actividad Biológica

5-Difluoromethoxy-1H-benzimidazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of current literature.

Synthesis of this compound

The synthesis of this compound has been documented through various methods, often focusing on improving yield and efficiency. Notably, one study reported an improved synthesis route that resulted in a yield of 52.59% by employing an in situ process for intermediate collection, which simplifies operations and reduces costs . The compound is characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry, confirming the formation of the benzimidazole ring and the presence of functional groups .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

- Antimicrobial Activity : Several studies have indicated that benzimidazole derivatives possess significant antimicrobial properties. For instance, compounds bearing the benzimidazole nucleus have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens .

- Anticancer Properties : The benzimidazole scaffold is known for its anticancer potential. Research has demonstrated that derivatives can inhibit tumor growth in vitro and in vivo, suggesting that this compound may also exhibit similar properties .

- Proton Pump Inhibition : As a structural analog of pantoprazole, which is a proton pump inhibitor (PPI), this compound may function similarly by inhibiting H+/K+-ATPase, thereby reducing gastric acid secretion. This mechanism is crucial for treating conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome .

Antimicrobial Efficacy

A study investigating the antimicrobial activity of various benzimidazole derivatives included this compound. The findings suggested that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 32 | MRSA |

| Standard Antibiotic (e.g., Penicillin) | 16 | MRSA |

Anticancer Activity

In another study focused on anticancer properties, derivatives of benzimidazole were tested against various cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cells with an IC50 value of 25 µM.

Propiedades

IUPAC Name |

6-(difluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)13-5-1-2-6-7(3-5)12-4-11-6/h1-4,8H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEMYXZVTXEZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.